7-Methoxy-1-methyl-1H-indazole is a derivative of indazole, a bicyclic aromatic compound that has garnered attention for its diverse biological activities. This compound is characterized by the presence of a methoxy group at the seventh position and a methyl group at the first position of the indazole ring. Its molecular formula is with a molecular weight of 148.16 g/mol . The compound exhibits solubility in various organic solvents, making it suitable for numerous applications in medicinal chemistry and pharmacology.
The reactivity of 7-Methoxy-1-methyl-1H-indazole can be attributed to its functional groups, which allow for various chemical transformations. Notably, it can undergo:
7-Methoxy-1-methyl-1H-indazole exhibits significant biological activity, particularly as an inhibitor of various enzymes and receptors. Research indicates its potential as:
The synthesis of 7-Methoxy-1-methyl-1H-indazole can be achieved through several methodologies:
These methods highlight the versatility and accessibility of synthesizing this compound for research and application purposes.
7-Methoxy-1-methyl-1H-indazole finds applications in various fields:
Interaction studies involving 7-Methoxy-1-methyl-1H-indazole have focused on its binding affinity to various biological targets:
These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound.
Several compounds share structural similarities with 7-Methoxy-1-methyl-1H-indazole. Here’s a comparison highlighting their uniqueness:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Bromo-7-methoxy-1-methyl-1H-indazole | Bromine substitution at position five | Antitumor activity |
| 3-Chloro-7-methoxy-1-methyl-1H-indazole | Chlorine substitution at position three | Antimicrobial properties |
| 4-Methyl-7-methoxyindazole | Methyl substitution at position four | JNK inhibition |
| 6-Methoxyindazole | Methoxy group at position six | Diverse enzyme inhibition |
The uniqueness of 7-Methoxy-1-methyl-1H-indazole lies in its specific methoxy and methyl substitutions, which contribute to its distinct biological profile and chemical reactivity compared to other indazole derivatives.
The thermodynamic stability of 7-Methoxy-1-methyl-1H-indazole is fundamentally governed by its tautomeric preferences and intermolecular interactions. Based on computational studies of related indazole systems, the 1H-tautomer is significantly more stable than the 2H-tautomer, with a free energy difference of approximately 2.3-3.6 kcal/mol [1] [2]. This stability preference is consistent with molecular orbital calculations performed at the MP2/6-31G** level of theory, which demonstrate that the 1H-form exhibits enhanced thermodynamic stability due to optimal electron delocalization within the aromatic system [1].
The thermal stability of 7-Methoxy-1-methyl-1H-indazole can be inferred from studies of structurally related compounds. The parent compound 7-methoxy-1H-indazole exhibits a melting point of 91-92°C and maintains structural integrity up to approximately 200°C [3]. The addition of the N-methyl substituent is expected to enhance thermal stability through reduced intermolecular hydrogen bonding, potentially raising the decomposition threshold by 10-20°C compared to the unsubstituted analog [2].
Crystal packing arrangements play a crucial role in determining the solid-state behavior of this compound. The crystal structure of the closely related 7-methoxy-1H-indazole reveals that molecules adopt hydrogen-bonded trimeric arrangements, with the methoxy group positioned in the plane of the indazole system [4]. The N-methyl substitution in 7-Methoxy-1-methyl-1H-indazole eliminates one hydrogen bonding site, likely resulting in altered packing motifs that may favor dimeric or catemer structures rather than trimeric assemblies [5].
Phase behavior investigations indicate that indazole derivatives typically exist as crystalline solids at room temperature, with the potential for polymorphic forms depending on crystallization conditions [6]. Differential scanning calorimetry studies on similar heterocyclic compounds suggest that 7-Methoxy-1-methyl-1H-indazole would exhibit a single melting endotherm with minimal thermal events prior to decomposition [7].
The solubility profile of 7-Methoxy-1-methyl-1H-indazole reflects its moderate lipophilic character and limited hydrophilic interactions. Aqueous solubility is characteristically low, estimated at less than 1 mg/mL at room temperature, which is typical for methoxy-substituted indazole derivatives [8]. This poor water solubility stems from the compound's hydrophobic aromatic core and the absence of ionizable groups under physiological conditions.
In organic solvents, the compound demonstrates significantly enhanced solubility. Dimethyl sulfoxide (DMSO) serves as an excellent solvent, providing solubility exceeding 10 mg/mL due to its strong hydrogen bond accepting capability and compatibility with the methoxy substituent [9]. Methanol and ethanol offer moderate solubility through hydrogen bonding interactions with the methoxy oxygen, while chloroform and dichloromethane provide good dissolution based on favorable van der Waals interactions with the aromatic system [10].
The partition coefficient (LogP) represents a critical parameter for understanding the compound's distribution behavior. Based on computational predictions and comparisons with structurally analogous compounds, the LogP value is estimated to fall within the range of 1.5-2.0 [11] [8]. This moderate lipophilicity suggests favorable membrane permeability characteristics while maintaining sufficient polarity for biological interactions.
Molecular descriptors that influence solubility include a topological polar surface area of approximately 37-40 Ų, three hydrogen bond acceptors (two nitrogen atoms and one oxygen atom), and zero hydrogen bond donors [12]. The compound contains one rotatable bond corresponding to the methoxy group rotation, providing limited conformational flexibility [12].
The bioavailability prediction based on Lipinski's Rule of Five parameters indicates favorable drug-like properties, with a molecular weight of 162.19 g/mol, LogP within the acceptable range, and appropriate hydrogen bonding capacity [12]. However, the low aqueous solubility may necessitate formulation strategies to enhance dissolution and absorption.
The acid-base behavior of 7-Methoxy-1-methyl-1H-indazole is characterized by weak basic properties arising from the electron-rich nitrogen atoms within the indazole ring system. The compound's basicity is primarily attributed to the N2 nitrogen, which serves as the most favorable protonation site due to its lone pair availability and reduced steric hindrance compared to the N-methylated N1 position.
pKa estimation for 7-Methoxy-1-methyl-1H-indazole requires consideration of both electronic and steric effects introduced by the substituents. Based on experimental data for related indazole-6-carboxylic acid derivatives, which show pKa values around 3.98±0.30 [13], and accounting for the structural modifications, the estimated pKa range is 2.5-3.5 [14]. This relatively low pKa value indicates that the compound exists predominantly in its neutral form under physiological conditions (pH 7.4), with less than 1% existing as the protonated species.
The methoxy substitution at the 7-position exerts an electron-donating inductive effect, which would typically increase the basicity of the indazole system. However, this effect is partially counterbalanced by the N-methyl substitution, which introduces steric hindrance around the N1 nitrogen and reduces the overall electron density through hyperconjugation [1]. The combined influence of these substituents results in a pKa value that is slightly lower than the parent indazole system (pKa ≈ 2.4) .
Ionization behavior at different pH values follows predictable patterns based on the Henderson-Hasselbalch equation. At pH 1.0, approximately 70-80% of the compound exists in the protonated form, while at pH 7.4, over 99% remains neutral. This pH-dependent ionization profile has significant implications for biological activity and pharmacokinetic properties, as the neutral form is more likely to cross biological membranes efficiently.
The chemical stability of 7-Methoxy-1-methyl-1H-indazole across different pH ranges is generally favorable. The compound demonstrates resistance to hydrolysis under neutral to mildly acidic conditions, with the indazole ring system providing inherent stability against nucleophilic attack. However, under strongly basic conditions (pH > 12), potential ring-opening reactions may occur, particularly involving the methoxy group through nucleophilic substitution mechanisms [16].